
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a nitro group, and a hydroxyl group attached to an indane backbone. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions. One common method starts with the nitration of indane to introduce the nitro group. This is followed by a series of steps including reduction, protection, and functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often involve the use of strong acids, bases, and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to moderate heat.
Substitution: Acyl chlorides, base (e.g., triethylamine), solvents like dichloromethane.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diamine derivative.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry allows it to fit into chiral active sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Shares similar functional groups but differs in the backbone structure.
(1S,2S)-Cyclohexane-1,2-diamine: Similar in having amino groups but lacks the nitro and hydroxyl groups.
Uniqueness
(1S,2S)-1-Amino-4-nitro-2,3-dihydro-1H-inden-2-ol is unique due to its indane backbone combined with the specific arrangement of amino, nitro, and hydroxyl groups. This unique structure imparts distinct reactivity and interaction profiles, making it valuable in specialized applications.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-4-nitro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10N2O3/c10-9-5-2-1-3-7(11(13)14)6(5)4-8(9)12/h1-3,8-9,12H,4,10H2/t8-,9-/m0/s1 |
InChI Key |
RDFQIUZNFXWRIJ-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
Canonical SMILES |
C1C(C(C2=C1C(=CC=C2)[N+](=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


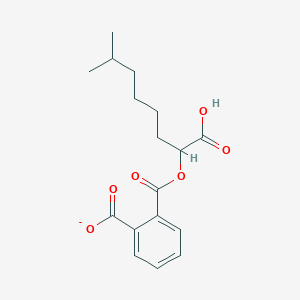

![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)
![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)

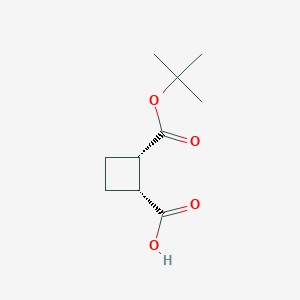
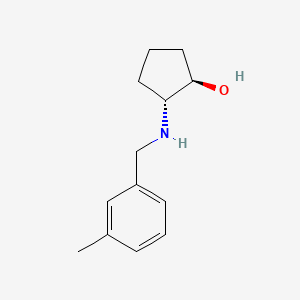
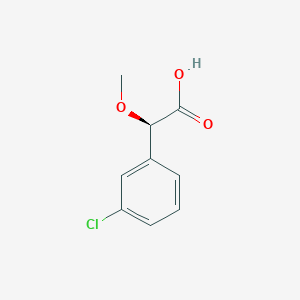

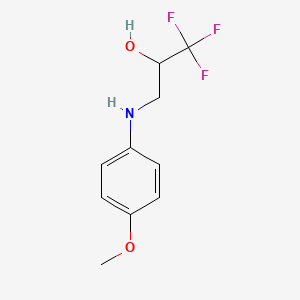
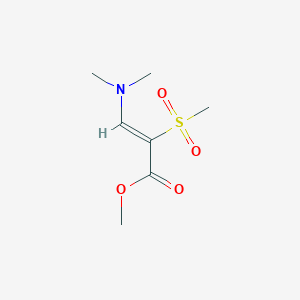
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)
